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Compound of Interest

Compound Name: Lauric acid diethanolamide

Cat. No.: B085886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of compounds like Lauric acid diethanolamide (LDEA), a nonionic

surfactant with wide applications in cosmetics, personal care products, and potentially as an

excipient in drug formulations, is critical for its function and safety. Spectroscopic methods are

indispensable tools for the unambiguous confirmation of its chemical structure. This guide

provides a comparative overview of key spectroscopic techniques for the structural elucidation

of LDEA, presenting available data, detailed experimental protocols, and a comparison with

alternative analytical methods.

Overview of Spectroscopic Techniques for LDEA
Structural Confirmation
The primary methods for the structural confirmation of Lauric acid diethanolamide (N,N-bis(2-

hydroxyethyl)dodecanamide) include Nuclear Magnetic Resonance (NMR) Spectroscopy,

Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each technique

provides unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed

information about the carbon-hydrogen framework of the molecule, including the number and

types of protons and carbons, their connectivity, and chemical environment.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in

the molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides

information about its structure through fragmentation analysis.

Spectroscopic Data for Lauric Acid Diethanolamide
While a complete, publicly available, and fully assigned high-resolution spectral dataset for

pure Lauric acid diethanolamide is not readily found in a single source, data can be

aggregated from various databases and reports. The following tables summarize the expected

and reported spectroscopic data for LDEA.

NMR Spectroscopy Data (¹H and ¹³C)
Quantitative NMR (qNMR) can also be employed for the precise quantification of LDEA in

various matrices.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for Lauric Acid Diethanolamide
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Assignment Structure

Predicted

Chemical Shift

(ppm)

Multiplicity Integration

a

CH₃-(CH₂)₈-CH₂-

CH₂-

C(O)N(CH₂CH₂O

H)₂

~ 0.88 Triplet 3H

b

CH₃-(CH₂)₈-CH₂-

CH₂-

C(O)N(CH₂CH₂O

H)₂

~ 1.26 Multiplet 16H

c

CH₃-(CH₂)₈-CH₂-

CH₂-

C(O)N(CH₂CH₂O

H)₂

~ 1.63 Quintet 2H

d

CH₃-(CH₂)₈-CH₂-

CH₂-

C(O)N(CH₂CH₂O

H)₂

~ 2.25 Triplet 2H

e

CH₃-(CH₂)₁₀-

C(O)N(CH₂CH₂O

H)₂

~ 3.4-3.6 Triplet 4H

f

CH₃-(CH₂)₁₀-

C(O)N(CH₂CH₂O

H)₂

~ 3.7-3.8 Triplet 4H

g

CH₃-(CH₂)₁₀-

C(O)N(CH₂CH₂O

H)₂

Variable Broad Singlet 2H

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual

values may vary depending on the solvent and experimental conditions. A published ¹H NMR

spectrum of a fatty amide shows signals for the -CH₂ group adjacent to the amide at
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approximately 3.80 ppm and the -CH₂ group connected to the terminal -OH at around 3.48

ppm.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for Lauric Acid Diethanolamide

Assignment Structure
Predicted Chemical Shift

(ppm)

1
CH₃-(CH₂)₁₀-

C(O)N(CH₂CH₂OH)₂
~ 14.1

2-10
CH₃-(CH₂)₉-CH₂-

C(O)N(CH₂CH₂OH)₂
~ 22.7 - 31.9

11
CH₃-(CH₂)₉-CH₂-

C(O)N(CH₂CH₂OH)₂
~ 34.0

12
CH₃-(CH₂)₁₀-

C(O)N(CH₂CH₂OH)₂
~ 174.5

13
CH₃-(CH₂)₁₀-

C(O)N(CH₂CH₂OH)₂
~ 50-52

14
CH₃-(CH₂)₁₀-

C(O)N(CH₂CH₂OH)₂
~ 60-62

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual

values may vary depending on the solvent and experimental conditions. The PubChem

database indicates the availability of a ¹³C NMR spectrum for Lauric acid diethanolamide.[3]

[4]

FTIR Spectroscopy Data
Table 3: Characteristic FTIR Absorption Bands for Lauric Acid Diethanolamide
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~ 3350 (broad) O-H stretch Hydroxyl (-OH)

2924, 2853
C-H stretch (asymmetric &

symmetric)
Alkyl chain (-CH₂, -CH₃)[5]

~ 1630 C=O stretch (Amide I band) Tertiary Amide (-C(O)N<)

~ 1465 C-H bend (scissoring) Methylene (-CH₂)

~ 1250 C-N stretch Amide

~ 1050 C-O stretch Alcohol (-CH₂OH)

Note: The presence of a broad O-H stretching band and the characteristic Amide I band are

key features for the identification of LDEA. An infrared absorption spectrum is available in the

National Toxicology Program report on Lauric Acid Diethanolamine Condensate.

Mass Spectrometry Data
Table 4: Expected Mass Spectrometry Fragmentation for Lauric Acid Diethanolamide

m/z Proposed Fragment Interpretation

288 [M+H]⁺ Protonated molecular ion

287 [M]⁺˙ Molecular ion

270 [M-OH]⁺ Loss of a hydroxyl group

256 [M-CH₂OH]⁺ Loss of a hydroxymethyl group

226 [M-(CH₂CH₂OH)₂]⁺
Loss of the diethanolamine

group

184 [C₁₂H₂₂O]⁺
McLafferty rearrangement

fragment

106 [N(CH₂CH₂OH)₂]⁺ Diethanolamine fragment

74, 43, 57 Common alkyl chain fragments
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Note: Fragmentation patterns can vary depending on the ionization technique (e.g., EI, ESI).

The Human Metabolome Database and PubChem provide MS/MS spectral data for Lauroyl

diethanolamide.[4][6]

Comparison with Alternative Analytical Techniques
While NMR, FTIR, and MS are primary tools for structural confirmation, other chromatographic

techniques coupled with detection methods are valuable for purity assessment and

quantification, and can provide complementary structural information.

Table 5: Comparison of Analytical Techniques for LDEA Analysis
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Technique Principle
Information

Provided
Advantages Disadvantages

NMR

Spectroscopy

Nuclear spin

transitions in a

magnetic field.

Detailed carbon-

hydrogen

framework,

connectivity,

stereochemistry.

Non-destructive,

highly detailed

structural

information,

quantitative.

Lower sensitivity,

requires higher

sample

concentration,

complex spectra

for mixtures.

FTIR

Spectroscopy

Absorption of

infrared radiation

causing

molecular

vibrations.

Presence of

functional

groups.

Fast, easy to

use, non-

destructive, good

for identifying

key functional

groups.

Limited structural

detail, not ideal

for complex

mixtures without

separation.

Mass

Spectrometry

Ionization of

molecules and

separation based

on mass-to-

charge ratio.

Molecular weight

and

fragmentation

pattern for

structural clues.

High sensitivity,

provides

molecular

weight, can be

coupled with

chromatography.

Destructive,

fragmentation

can be complex

to interpret, may

require

derivatization.

GC-MS

Separation by

gas

chromatography

followed by mass

spectrometry

detection.

Separation of

volatile

components and

their mass

spectra.

Excellent for

separating and

identifying

components in a

mixture, high

sensitivity.[7]

Requires volatile

or derivatized

samples, thermal

degradation of

labile

compounds is

possible.[8]
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HPLC-MS

Separation by

high-

performance

liquid

chromatography

followed by mass

spectrometry

detection.

Separation of

non-volatile

components and

their mass

spectra.

Suitable for non-

volatile and

thermally labile

compounds, high

sensitivity and

selectivity.[9][10]

[11]

Can be more

complex to

develop

methods,

potential for ion

suppression

effects.

Experimental Protocols
The following are generalized protocols that can be adapted for the analysis of Lauric acid
diethanolamide.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Accurately weigh approximately 10-20 mg of Lauric acid diethanolamide.

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d,

Methanol-d₄) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[12]

Instrument Parameters (Example for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (e.g., zg30).

Spectral Width: ~16 ppm.

Number of Scans: 16-64 (depending on concentration).
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Relaxation Delay (d1): 1-5 seconds.

Temperature: 298 K.

¹³C NMR:

Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).

Spectral Width: ~240 ppm.

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

Relaxation Delay (d1): 2 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H spectrum and assign the signals to the corresponding

protons.

Identify and assign the carbon signals in the ¹³C spectrum.

FTIR-ATR Spectroscopy
Objective: To identify the functional groups present in Lauric acid diethanolamide.

Methodology:

Sample Preparation:

As LDEA is a viscous liquid or waxy solid, Attenuated Total Reflectance (ATR) is the

preferred sampling technique.
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Place a small amount of the sample directly onto the ATR crystal. Ensure good contact

between the sample and the crystal surface.[13]

Instrument Parameters:

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Processing:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

GC-MS Analysis
Objective: To separate and identify Lauric acid diethanolamide and any potential impurities.

Methodology:

Sample Preparation:

Dissolve a known amount of the LDEA sample in a suitable solvent (e.g., methanol, ethyl

acetate).[7]

Derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.

Instrument Parameters (Example):

Gas Chromatograph:
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Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Carrier Gas: Helium, constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10

°C/min, hold for 10 min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis:

Identify the peak corresponding to LDEA based on its retention time.

Analyze the mass spectrum of the LDEA peak and compare the fragmentation pattern with

known databases or predicted fragmentation.

Identify any impurity peaks by analyzing their respective mass spectra.

Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows and the logical relationships

between the spectroscopic techniques for the structural confirmation of Lauric acid
diethanolamide.
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Caption: Experimental workflow for the spectroscopic analysis of Lauric acid diethanolamide.
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Caption: Logical relationship of spectroscopic techniques for LDEA structural elucidation.

Conclusion
The structural confirmation of Lauric acid diethanolamide is reliably achieved through a

combination of NMR spectroscopy, FTIR spectroscopy, and Mass Spectrometry. While NMR

provides the most detailed structural information, FTIR offers a rapid confirmation of key

functional groups, and MS confirms the molecular weight and provides valuable fragmentation

data. For analysis of LDEA in complex matrices, chromatographic methods such as GC-MS

and HPLC-MS are powerful complementary techniques. The protocols and data presented in

this guide provide a framework for the robust analytical characterization of Lauric acid
diethanolamide for research, development, and quality control purposes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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